molecular formula C7H5F3S B1597826 2,4,5-Trifluorobenzylmercaptan CAS No. 886498-39-1

2,4,5-Trifluorobenzylmercaptan

Cat. No.: B1597826
CAS No.: 886498-39-1
M. Wt: 178.18 g/mol
InChI Key: QFBHRKDQSUTVIR-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzylmercaptan (C₇H₅F₃S) is a fluorinated aromatic thiol characterized by a benzyl mercaptan backbone substituted with fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring. The fluorine substituents confer unique electronic and steric properties, influencing reactivity, solubility, and stability.

Properties

IUPAC Name

(2,4,5-trifluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBHRKDQSUTVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375775
Record name 2,4,5-Trifluorobenzylmercaptan
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-39-1
Record name 2,4,5-Trifluorobenzenemethanethiol
Source CAS Common Chemistry
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Record name 2,4,5-Trifluorobenzylmercaptan
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Record name 886498-39-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzylmercaptan typically involves the reaction of 2,4,5-trifluorobenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired mercaptan compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzylmercaptan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,5-Trifluorobenzylmercaptan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms which can be detected using fluorine-19 nuclear magnetic resonance spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzylmercaptan involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methyl Groups

2,4,6-Trimethylbenzyl Mercaptan ()
  • Structure : Benzyl mercaptan with methyl groups at 2-, 4-, and 6-positions.
  • Key Differences: Substituent Type: Methyl groups are electron-donating, while fluorines are electron-withdrawing. This alters the acidity of the thiol (–SH) group. Fluorine’s electronegativity increases acidity compared to methyl-substituted analogs. Applications: Methyl-substituted mercaptans are often used in flavor/fragrance industries, whereas fluorinated analogs are prioritized for medicinal chemistry due to metabolic stability.
Hypothetical Data Comparison
Property 2,4,5-Trifluorobenzylmercaptan 2,4,6-Trimethylbenzyl Mercaptan
Molecular Weight (g/mol) ~178 ~168 (C₁₀H₁₄S)
Acidity (pKa) ~6–7 (estimated) ~8–9 (thiol pKa in methyl analogs)
Boiling Point Higher (due to fluorine polarity) Moderate

Fluorination Patterns: Comparison with Tetrafluorinated Analogs

2,3,4,5-Tetrafluorobenzoic Acid ()
  • Structure : Benzoic acid with fluorine at 2-, 3-, 4-, and 5-positions.
  • Key Differences :
    • Functional Group : The carboxylic acid (–COOH) group in tetrafluorobenzoic acid contrasts with the thiol (–SH) group in this compound.
    • Acidity : Carboxylic acids (pKa ~2–3) are significantly more acidic than thiols (pKa ~6–10).
    • Applications : Tetrafluorobenzoic acid derivatives are used in liquid crystals and polymers, while fluorinated thiols serve as ligands or intermediates in drug synthesis.
Hypothetical Solubility and Reactivity
Property This compound 2,3,4,5-Tetrafluorobenzoic Acid
Solubility in Water Low (hydrophobic thiol) Moderate (polar –COOH group)
Reactivity Nucleophilic (thiol) Electrophilic (carboxylic acid)

Positional Isomerism: 2,4,5- vs. 2,4,6-Substitution

The position of fluorine substituents significantly impacts molecular interactions. For example:

  • This compound : Asymmetric substitution may lead to dipole moments enhancing solubility in polar aprotic solvents.
  • 2,4,6-Trimethylbenzyl Mercaptan (): Symmetric substitution reduces dipole moments but increases steric bulk.

Biological Activity

2,4,5-Trifluorobenzylmercaptan is a sulfur-containing organic compound with potential biological activities. Its structure, which includes a trifluorobenzyl group, suggests possible interactions with biological systems that could lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : 2,4,5-Trifluorobenzyl mercaptan
  • Chemical Formula : C7H6F3S
  • Molecular Weight : 192.18 g/mol

The presence of trifluoromethyl groups in the aromatic ring enhances the lipophilicity and potential reactivity of the compound, making it a candidate for various biological interactions.

Antioxidant Activity

Research indicates that compounds with thiol groups exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay Type IC50 Value (μM) Comparison
DPPH0.397Comparable to ascorbic acid (IC50 = 0.87 μM)
ABTSNot specifiedNot specified

The results suggest that this compound exhibits potent antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques.

Microorganism MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These findings indicate that this compound possesses broad-spectrum antimicrobial activity with notable potency against E. coli, suggesting its potential application in treating infections caused by resistant strains .

The proposed mechanism by which this compound exerts its biological effects involves the disruption of microbial cell membranes and interference with essential metabolic processes. Molecular docking studies have shown that this compound can effectively bind to key bacterial enzymes involved in cell wall synthesis and metabolism .

Case Studies

  • Study on Antioxidant Properties : A study explored the antioxidant capabilities of various thiol compounds including this compound. The findings demonstrated significant radical scavenging activity which supports its potential use in formulations aimed at reducing oxidative stress in biological systems .
  • Antimicrobial Efficacy Evaluation : A comprehensive assessment was conducted to evaluate the antimicrobial effects of several mercapto compounds against clinical isolates. This compound exhibited strong activity against multidrug-resistant strains of bacteria and fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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